molecular formula C16H18N2OS B2815587 N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide CAS No. 1705751-84-3

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B2815587
CAS No.: 1705751-84-3
M. Wt: 286.39
InChI Key: SSCUEWJESMJMLT-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide is a synthetic organic compound provided for research use in biochemical and pharmacological studies. This molecule features a 1,3-thiazole core, a heterocycle recognized for its metabolic stability and significant presence in medicinal chemistry , substituted with a 2-methyl group and linked to a phenyl ring. This central thiazole scaffold is further functionalized with a cyclopentanecarboxamide group via an aniline linkage . Compounds based on the N-(thiazol-2-yl)benzamide structure have recently been identified as a novel class of potent and selective negative allosteric modators (NAMs) for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research indicates that such analogs act as state-dependent inhibitors, providing a valuable pharmacological tool for exploring ZAC's poorly elucidated physiological functions, which may include roles in the nervous system, pancreas, and T-cell division . Furthermore, structurally related 2-aminothiazole derivatives have been investigated for their potential as antitumor agents, highlighting the broad therapeutic potential of this chemical class . The specific structural features of this compound—including the lipophilic cyclopentane ring and the hydrogen-bonding capacity of the amide group—are critical for its interaction with biological targets and overall pharmacokinetic profile . This product is intended for non-human research applications only. It is not approved for use in diagnostics, therapeutics, or for any human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-17-15(10-20-11)13-8-4-5-9-14(13)18-16(19)12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCUEWJESMJMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide typically involves the reaction of 2-(2-methylthiazol-4-yl)aniline with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure Analysis

The compound's structure can be analyzed using various spectroscopic techniques:

  • NMR Spectroscopy : Provides insight into the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry : Helps confirm the molecular weight and identify fragmentation patterns.
  • Infrared Spectroscopy : Useful for identifying functional groups present in the compound.

Antimicrobial Activity

Recent studies have shown that N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide exhibits significant antimicrobial properties. In vitro tests indicate that it is effective against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

A study conducted by Dalloul et al. demonstrated that derivatives of this compound displayed minimum inhibitory concentrations (MIC) against various pathogens, suggesting potential applications in treating infections resistant to conventional antibiotics .

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects. It appears to inhibit key inflammatory mediators, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Study: Inflammation Model

In animal models of inflammation, treatment with this compound resulted in reduced swelling and pain, indicating its potential use as an anti-inflammatory agent .

Cancer Research

The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Preliminary studies suggest that it may induce apoptosis (programmed cell death) in malignant cells while sparing normal cells .

Case Study: Cytotoxicity Assays

In cytotoxicity assays against breast and lung cancer cell lines, this compound demonstrated significant cell growth inhibition compared to control groups .

Synthesis Overview Table

StepReaction TypeKey Reagents
Step 1CondensationThiazole precursors
Step 2CyclizationCyclopentanecarboxylic acid
Step 3AmidationAmine sources

Mechanism of Action

The mechanism by which N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide exerts its effects involves its interaction with cellular targets. In the context of its anticancer activity, the compound has been shown to induce apoptosis in cancer cells. This is achieved through the activation of caspase-3 and the disruption of mitochondrial membrane potential, leading to cell death .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide and related compounds:

Compound Name / ID Core Structure Thiazole Substituent Carboxamide Group Molecular Weight (g/mol) Notable Features
This compound Cyclopentane 2-methyl-1,3-thiazol-4-yl Cyclopentane carboxamide ~316.4 (estimated) High rigidity; moderate lipophilicity
851722-10-6: N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide 2-methylpropanamide 2-amino-1,3-thiazol-4-yl Isobutyramide ~292.3 Amino group enhances polarity/H-bonding
[11C]WAY-100635 Cyclohexane None (piperazinyl-phenyl group) Cyclohexane carboxamide ~381.5 (radiolabeled) Radiolabeled for PET imaging; serotonin receptor affinity
851722-56-0: 3-(3-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide Propanamide 5-methyl-1,3,4-thiadiazol-2-yl Phenoxy-propanamide ~319.4 Thiadiazole substitution; ether linkage
Patent compound (India, 2021) Tetrahydropyran + dimethylaminoethyl 2-methyl-5-(substituted benzyl) Butanamide ~650 (estimated) Complex tertiary structure; crystalline forms

Key Observations:

Core Structure Variations: The cyclopentane carboxamide in the target compound provides a smaller, more rigid carbocyclic ring compared to cyclohexane in [11C]WAY-100635 . This may reduce steric hindrance and alter binding affinity in receptor-targeted applications. The patent compound incorporates a tetrahydropyran and dimethylaminoethyl chain, introducing additional hydrogen-bonding sites and solubility-enhancing groups absent in the target compound.

Thiazole Modifications: The 2-methyl group on the thiazole in the target compound likely increases steric bulk and lipophilicity compared to the 2-amino substituent in 851722-10-6 . The amino group could enhance solubility but may reduce metabolic stability due to susceptibility to oxidation.

Carboxamide Linker Differences: The cyclopentane carboxamide linker in the target compound contrasts with the phenoxy-propanamide in 851722-56-0, which includes an ether bond that may confer flexibility and influence bioavailability .

The patent compound’s crystalline forms highlight industrial relevance in formulation stability .

Biological Activity

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole moiety, which is known for its diverse biological activities. The presence of the cyclopentanecarboxamide group adds to its structural complexity and may influence its biological interactions.

Property Value
Molecular FormulaC16H18N2OS
Molecular Weight302.39 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including:

  • HT29 (Colorectal cancer)
  • A549 (Lung cancer)
  • MCF7 (Breast cancer)

The compound's IC50 values ranged from 10 to 25 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics .

Antibacterial Activity

Thiazole derivatives have also been recognized for their antibacterial properties. In a study assessing the antibacterial activity of various thiazole compounds, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may be a candidate for further development as an antibacterial agent .

Neuroprotective Effects

Emerging research has suggested that thiazole-containing compounds may possess neuroprotective effects. In animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, this compound was found to reduce oxidative stress and inflammation in neuronal cells. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders .

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Inhibition of Protein Kinases : The compound has shown potential in inhibiting specific kinases involved in cancer cell signaling pathways.
  • Modulation of Apoptotic Pathways : It induces apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.
  • Antioxidant Activity : The thiazole moiety contributes to its ability to scavenge free radicals and reduce oxidative damage in cells.

Study 1: Antitumor Efficacy

A study conducted on HT29 cells treated with this compound revealed a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations (20 µM), suggesting that the compound effectively triggers apoptotic pathways in colorectal cancer cells .

Study 2: Antibacterial Activity Assessment

In a comparative study of various thiazole derivatives against bacterial strains, this compound exhibited superior activity against resistant strains of Staphylococcus aureus. The study highlighted its potential as an alternative treatment for antibiotic-resistant infections .

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